molecular formula C13H9NO2 B15132195 Acridonon

Acridonon

Cat. No.: B15132195
M. Wt: 211.22 g/mol
InChI Key: IWAPGMXVESUAKJ-UHFFFAOYSA-N
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Description

Acridonon is a macrocyclic compound derived from acridone, a heterocyclic aromatic organic compound. Its synthesis involves multi-step reactions, including the preparation of dihydroxyacridinone intermediates and subsequent cyclization with glucose-based ditosylates . The compound’s core structure retains the acridone backbone (10H-acridin-9-one), characterized by a planar tricyclic framework with a ketone group at position 9 . Modifications to this backbone, such as hydroxylation at positions 4 and 5, enable functionalization for macrocycle formation .

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

9a,10-dihydroacridine-1,9-dione

InChI

InChI=1S/C13H9NO2/c15-11-7-3-6-10-12(11)13(16)8-4-1-2-5-9(8)14-10/h1-7,12,14H

InChI Key

IWAPGMXVESUAKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3C(=O)C=CC=C3N2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Acridonon undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitro-substituted this compound derivatives

Comparison with Similar Compounds

Key Properties of Acridonon:
  • Chemical Structure : Macrocyclic derivative of 4,5-dihydroxyacridin-9(10H)-one fused with a glucose-based crown ether .
  • Solubility: Poor solubility in polar and nonpolar solvents, attributed to its rigid macrocyclic structure .
Structural Analogs
2.1.1. Acridone (10H-Acridin-9-one)

Acridone serves as the foundational structure for this compound. It is a simple tricyclic compound with a ketone group at position 9, widely studied for its fluorescence and biological activity .

Property Acridone This compound
Molecular Weight 195.2 g/mol Not reported (macrocyclic derivative)
Solubility Soluble in DMSO, methanol Poor solubility
Fluorescence Strong fluorescence in UV range Not reported (likely quenched due to macrocycle)
Synthetic Yield ~70–80% via Grignard addition <55% (intermediate yield)

Key Differences :

  • Acridone’s simplicity allows for high-yield synthesis and versatile applications in fluorescence-based assays , whereas this compound’s macrocyclic structure introduces synthetic complexity and solubility issues .
  • Acridone derivatives are often modified at positions 1–4 for enhanced bioactivity, while this compound’s modifications focus on macrocycle formation for host-guest chemistry .
2.1.2. Acridine

Acridine, a nitrogen-containing heterocycle, shares structural similarities with this compound but lacks the ketone group and macrocyclic framework.

Property Acridine This compound
Core Structure Tricyclic, no ketone group Tricyclic with ketone + macrocycle
Applications Dyes, anticancer agents Limited due to poor solubility
Synthetic Yield 38% via sodium-mediated reaction Not reported

Key Differences :

  • Acridine’s planar structure facilitates intercalation with DNA, making it useful in oncology, whereas this compound’s macrocycle may hinder such interactions .
Functional Analogs
2.2.1. Fluorescent Acridone Derivatives

Acridone derivatives, such as 9-substituted acridones synthesized via Grignard reactions, exhibit strong fluorescence and are used as sensors or biomarkers .

Property Fluorescent Acridone Derivatives This compound
Emission Wavelength 450–550 nm Not reported
Stability Stable in aqueous solutions Likely stable but untested
Functional Use Sensors, bioimaging Potential host-guest chemistry

Key Differences :

  • Fluorescent acridones prioritize electronic modifications for optical properties, while this compound’s design focuses on macrocyclic cavity formation .

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